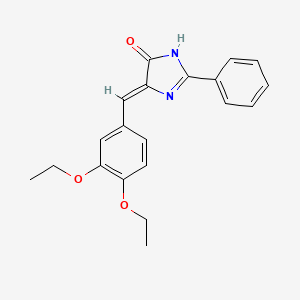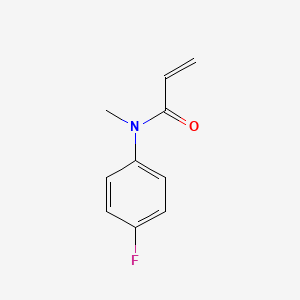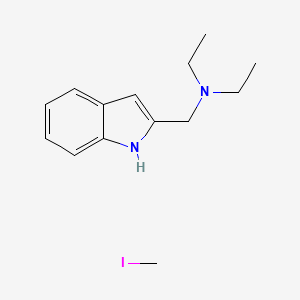![molecular formula C16H27BF3NO4 B13357869 [3aS-[2(S*),3aa,4b,6b,7aa]]-Hexahydro-3a,5,5-trimethyl-alpha-(1-methylethyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate](/img/structure/B13357869.png)
[3aS-[2(S*),3aa,4b,6b,7aa]]-Hexahydro-3a,5,5-trimethyl-alpha-(1-methylethyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-BoroVal-(+)-Pinanediol trifluoroacetate is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which include a boron atom bonded to a valine derivative and a pinanediol moiety, with trifluoroacetate as a counterion. The presence of boron in its structure makes it a valuable reagent in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroVal-(+)-Pinanediol trifluoroacetate typically involves the reaction of a boronic acid derivative with a valine derivative and pinanediol. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as tetrahydrofuran (THF). The reaction mixture is then treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of ®-BoroVal-(+)-Pinanediol trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
®-BoroVal-(+)-Pinanediol trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The trifluoroacetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with ®-BoroVal-(+)-Pinanediol trifluoroacetate include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted derivatives.
科学研究应用
Chemistry
In chemistry, ®-BoroVal-(+)-Pinanediol trifluoroacetate is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-boron bonds, which are essential in the synthesis of various organic compounds.
Biology
In biological research, this compound is used as a tool to study enzyme mechanisms and protein interactions. The boron atom can form reversible covalent bonds with biomolecules, making it useful in probing biological systems.
Medicine
In medicinal chemistry, ®-BoroVal-(+)-Pinanediol trifluoroacetate is explored for its potential as a drug candidate. Boron-containing compounds have shown promise in the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of ®-BoroVal-(+)-Pinanediol trifluoroacetate involves the interaction of the boron atom with target molecules. The boron atom can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target molecule.
相似化合物的比较
Similar Compounds
- ®-BoroLeu-(+)-Pinanediol trifluoroacetate
- ®-BoroPhe-(+)-Pinanediol trifluoroacetate
- ®-BoroIle-(+)-Pinanediol trifluoroacetate
Uniqueness
®-BoroVal-(+)-Pinanediol trifluoroacetate is unique due to its specific combination of a valine derivative and pinanediol. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
属性
分子式 |
C16H27BF3NO4 |
|---|---|
分子量 |
365.2 g/mol |
IUPAC 名称 |
(1R)-2-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H26BNO2.C2HF3O2/c1-8(2)12(16)15-17-11-7-9-6-10(13(9,3)4)14(11,5)18-15;3-2(4,5)1(6)7/h8-12H,6-7,16H2,1-5H3;(H,6,7)/t9-,10-,11+,12-,14-;/m0./s1 |
InChI 键 |
XKUUSJUJEXEJLQ-AKDYBRCWSA-N |
手性 SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C(C)C)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate](/img/structure/B13357790.png)

![3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13357802.png)
![(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B13357806.png)

![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357818.png)

![Methyl 2-{[6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357837.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357842.png)
![tert-Butyl (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13357845.png)

![4-hydroxy-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B13357850.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13357851.png)

